molecular formula C12H10N2O2 B8652086 N-(3-Formylquinolin-7-YL)acetamide

N-(3-Formylquinolin-7-YL)acetamide

Cat. No.: B8652086
M. Wt: 214.22 g/mol
InChI Key: WKOACUPLDNIAMI-UHFFFAOYSA-N
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Description

N-(3-Formylquinolin-7-YL)acetamide is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

N-(3-formylquinolin-7-yl)acetamide

InChI

InChI=1S/C12H10N2O2/c1-8(16)14-11-3-2-10-4-9(7-15)6-13-12(10)5-11/h2-7H,1H3,(H,14,16)

InChI Key

WKOACUPLDNIAMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=NC=C(C=C2C=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 6 w/w % acetic acid solution of 2-dimethylaminomethylene-1,3-bis(dimethyliminio)propane dichloride (3.2 mL, 0.75 mmol) was added N-(3-aminophenyl)acetamide (75 mg, 0.5 mmol). The mixture was refluxed at an external bath temperature of 140° C. for 2.5 hours, and the reaction mixture was cooled to room temperature and concentrated under reduced pressure. Water (3.2 mL) was added to the concentrated residue and the resulting mixture was stirred at room temperature for 1 hour. Precipitated crystals were collected by filtration, washed three times with water (1 mL) and dried under reduced pressure to obtain N-(3-formylquinolin-7-yl)acetamide (93 mg, yield: 86.9%) as white crystals.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Triethylamine (1.52 g), N-(3-aminophenyl)acetamide (0.50 g) and n-butanol (2 mL) were added to a suspension of 3-(dimethylimino)-2-[(dimethylimino)methyl]-N,N-dimethyl-1-propene-1-aminium trichloride (1.45 g) in n-butanol (8 mL) at room temperature and were dissolved therein. The resulting solution was heated to 80° C., stirred for 3 hours and then cooled to room temperature. After addition of water (1 mL) to the reaction mixture, the solvent was distilled off under reduced pressure. The residue thus obtained was dissolved by addition of acetic acid (2 mL) and water (10 mL) and, again, the solvent was distilled off under reduced pressure. The resulting residue was dissolved by addition of water (10 mL) and the solution was adjusted to pH 8 with sodium hydrogen carbonate. After stirred at room temperature for 1 hour, precipitated crystals were collected by filtration and washed with water (10 mL). The crystals were dried under reduced pressure to obtain the title compound (0.63 g) as pale yellow crystals. Yield: 89%.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
3-(dimethylimino)-2-[(dimethylimino)methyl]-N,N-dimethyl-1-propene-1-aminium trichloride
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
89%

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